![molecular formula C9H7BrO B2439434 1-(4-Bromophenyl)prop-2-en-1-one CAS No. 22731-70-0](/img/structure/B2439434.png)
1-(4-Bromophenyl)prop-2-en-1-one
Overview
Description
1-(4-Bromophenyl)prop-2-en-1-one belongs to the class of compounds known as chalcones, which are characterized by a specific arrangement of aromatic rings and a conjugated double bond system . Chalcones form simple chemical structures that act as precursors for the biogenesis of flavonoids .
Synthesis Analysis
Chalcones like 1-(4-Bromophenyl)prop-2-en-1-one can be synthesized and crystallized in various systems . For instance, (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one was crystallized in the triclinic system of P-1 space group .
Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)prop-2-en-1-one has been elucidated using single-crystal X-ray diffraction technique . The structure of (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one crystallized in the triclinic system of P-1 space group .
Chemical Reactions Analysis
The electronic transitions within the molecule and molecular reactivity parameters such as HOMO–LUMO orbitals, MEP surface analysis, and first order hyperpolarizability have been examined through DFT/B3LYP and UV–Visible has been examined through DFT/M062X by using various solvation effects .
Physical And Chemical Properties Analysis
A study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations was investigated. Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio .
Scientific Research Applications
Crystal Engineering and Mechanical Properties
Background:1-(4-Bromophenyl)prop-2-en-1-one: forms single crystals, which have been studied for their mechanical properties using molecular mechanics simulations . These simulations provide insights into the elastic constants, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio.
Applications:Nonlinear Optical Properties
Background: The compound 1-(4-Bromophenyl)prop-2-en-1-one has been investigated for its nonlinear optical properties, particularly as a D-π-A-π-D-type organic crystal .
Applications:MAO-B Inhibition
Background:1-(4-Bromophenyl)prop-2-en-1-one: exhibits MAO-B inhibitory activity, making it relevant in neuropharmacology .
Applications:Organic Synthesis
Background: The synthesis of (2E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one involves Claisen-Schmidt condensation .
Applications:Future Directions
Mechanism of Action
Target of Action
The primary target of 1-(4-Bromophenyl)prop-2-en-1-one is Monoamine Oxidase B (MAO-B) and Acetylcholinesterase . These enzymes play a crucial role in the metabolism of neurotransmitters in the brain. Inhibition of these enzymes can lead to an increase in the levels of neurotransmitters, which can have various effects on the nervous system.
Mode of Action
1-(4-Bromophenyl)prop-2-en-1-one acts as an inhibitor of MAO-B and Acetylcholinesterase . It binds to these enzymes and prevents them from breaking down neurotransmitters, leading to increased levels of these neurotransmitters in the brain .
Biochemical Pathways
The inhibition of MAO-B and Acetylcholinesterase affects the metabolic pathways of neurotransmitters such as dopamine and acetylcholine . This can lead to an increase in the levels of these neurotransmitters, which can have various effects on the nervous system, including neuroprotection .
Result of Action
The molecular and cellular effects of 1-(4-Bromophenyl)prop-2-en-1-one’s action include an increase in the levels of neurotransmitters in the brain due to the inhibition of MAO-B and Acetylcholinesterase . This can lead to various effects on the nervous system, including neuroprotection .
properties
IUPAC Name |
1-(4-bromophenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALJNNVTRUWQKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)prop-2-en-1-one |
Synthesis routes and methods
Procedure details
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